molecular formula C10H14N2O2 B1278086 (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid CAS No. 1217601-79-0

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Cat. No. B1278086
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-SECBINFHSA-N
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Description

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a chiral compound that can be associated with various pharmacological activities. It is structurally related to amino acid derivatives and is of interest in the synthesis of pharmaceutical compounds. The compound's chirality is significant as it can influence the biological activity and metabolic pathways of the drug it is part of.

Synthesis Analysis

The synthesis of related chiral compounds often involves the use of chemo-enzymatic methods or optical resolutions. For instance, the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs involves specific steps to ensure the correct stereochemistry . Similarly, optically active derivatives of amino acids can be obtained through methods like preferential crystallization, which is used to achieve high optical purities of the desired enantiomers . These methods are crucial for obtaining the active isomer of a compound, which is necessary for the desired pharmacological effect .

Molecular Structure Analysis

The molecular structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid and its analogs is characterized by the presence of an amino group and a carboxylic acid function, which are typical features of amino acids. The stereochemistry of such compounds is determined using techniques like NMR spectroscopy, high-resolution mass spectrometry, and comparison with known standards . The absolute configuration of the chiral centers is essential for the biological activity of the compound.

Chemical Reactions Analysis

Compounds similar to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid can undergo various chemical reactions, including ring closure reactions to form cyclic structures like indanones . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring and the stereochemistry of the chiral centers. The chemical reactions are often optimized to improve the yield and selectivity of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and stereochemistry. For example, the intrinsic degradation rate constants of diastereomers can differ significantly, which is important for their pharmacokinetic profiles . The metabolic stability of such compounds is also a key factor in their development as pharmaceutical agents, as it affects their in vivo efficacy and pharmacokinetics .

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Application : This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
  • Methods : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .
  • Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

2. Journal of Cell Science

  • Application : The study focuses on nanobodies and the non-antibody binding scaffold proteins called Affimers . Their small size, high binding affinity and specificity provides them with many advantages compared to antibodies .
  • Methods : Affimer reagents are small non-antibody binding proteins, with a molecular mass (12 kDa) ∼10 times smaller than antibodies . They are less than 4 nm in length .
  • Results : Their small size enables them to better penetrate dense cytoskeletal regions within cells, as well as tissues, providing them with specific advantage for super-resolution imaging .

properties

IUPAC Name

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428044
Record name (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

CAS RN

1217601-79-0
Record name (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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